molecular formula C27H27NO4 B8216316 (S)-2-[Fmoc(methyl)amino]-5-phenylpentanoic acid

(S)-2-[Fmoc(methyl)amino]-5-phenylpentanoic acid

Cat. No.: B8216316
M. Wt: 429.5 g/mol
InChI Key: PKNDYMDWOZOGSP-VWLOTQADSA-N
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Description

(S)-2-[Fmoc(methyl)amino]-5-phenylpentanoic acid is a modified amino acid derivative. The compound is characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used as a protecting group in peptide synthesis. The Fmoc group is known for its stability under acidic conditions and its ability to be removed under mild basic conditions, making it a valuable tool in the synthesis of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-[Fmoc(methyl)amino]-5-phenylpentanoic acid typically involves the protection of the amino group of the amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.

Industrial Production Methods

In industrial settings, the production of Fmoc-protected amino acids often involves automated solid-phase peptide synthesis (SPPS). This method allows for the rapid and efficient synthesis of peptides by sequentially adding protected amino acids to a growing peptide chain anchored to an insoluble resin. The Fmoc group is removed using a mild base such as piperidine, allowing the next amino acid to be added.

Chemical Reactions Analysis

Types of Reactions

(S)-2-[Fmoc(methyl)amino]-5-phenylpentanoic acid can undergo various chemical reactions, including:

    Deprotection: The Fmoc group can be removed under basic conditions using reagents like piperidine.

    Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxylic acids or esters.

    Substitution Reactions: The amino group can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF.

    Coupling: Carbodiimides (e.g., DIC, EDC) in the presence of coupling additives like HOBt or HOAt.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Deprotection: The removal of the Fmoc group yields the free amino acid.

    Coupling: Formation of peptide bonds, resulting in dipeptides, tripeptides, or longer peptide chains.

    Substitution: Formation of substituted amino acid derivatives.

Scientific Research Applications

(S)-2-[Fmoc(methyl)amino]-5-phenylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of peptides and peptidomimetics.

    Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: Utilized in the development of peptide-based therapeutics and diagnostic agents.

    Industry: Applied in the production of bioactive peptides and as a building block for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of (S)-2-[Fmoc(methyl)amino]-5-phenylpentanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-[Boc(methyl)amino]-5-phenylpentanoic acid: Uses the t-Boc protecting group, which is removed under acidic conditions.

    (S)-2-[Cbz(methyl)amino]-5-phenylpentanoic acid: Uses the Cbz protecting group, which is removed by hydrogenation.

Uniqueness

(S)-2-[Fmoc(methyl)amino]-5-phenylpentanoic acid is unique due to the stability of the Fmoc group under acidic conditions and its ease of removal under mild basic conditions. This makes it particularly suitable for solid-phase peptide synthesis, where mild deprotection conditions are advantageous to avoid side reactions and degradation of sensitive peptide sequences.

Properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-phenylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO4/c1-28(25(26(29)30)17-9-12-19-10-3-2-4-11-19)27(31)32-18-24-22-15-7-5-13-20(22)21-14-6-8-16-23(21)24/h2-8,10-11,13-16,24-25H,9,12,17-18H2,1H3,(H,29,30)/t25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNDYMDWOZOGSP-VWLOTQADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CCCC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H](CCCC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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